molecular formula C23H18N2OS B11667865 Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- CAS No. 327077-60-1

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-

Katalognummer: B11667865
CAS-Nummer: 327077-60-1
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: MRIQLGKJMSQYQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions. The reaction is carried out in the presence of an acid-binding agent such as triethylamine to prevent protonation of the raw materials. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters and can significantly enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- is unique due to its specific structural features, including the thiazole ring and the combination of phenyl and methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

327077-60-1

Molekularformel

C23H18N2OS

Molekulargewicht

370.5 g/mol

IUPAC-Name

N-[3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide

InChI

InChI=1S/C23H18N2OS/c1-17-12-14-20(15-13-17)25-21(18-8-4-2-5-9-18)16-27-23(25)24-22(26)19-10-6-3-7-11-19/h2-16H,1H3

InChI-Schlüssel

MRIQLGKJMSQYQU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.